3-(4-bromophenyl)-6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione
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Description
3-(4-bromophenyl)-6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione, also known as BIP, is a pyrimidine derivative that has shown potential in various scientific research applications. BIP is a small molecule that can be synthesized using different methods, and its mechanism of action involves inhibiting specific enzymes and receptors in the body.
Scientific Research Applications
Antiviral Agents
Pyrimidine derivatives have been investigated for their potential use in treating various viral diseases, including HIV, hepatitis, and influenza. They show promise in inhibiting viral replication .
Anticancer Applications
The structural diversity of pyrimidine allows for its use in anticancer therapies. It’s being explored for its potential to treat leukemia and other cancers .
Antimicrobial and Antimalarial
Due to its synthetic accessibility, pyrimidine derivatives are used in antimicrobial and antimalarial treatments .
Thyroid Drugs Production
Some pyrimidine derivatives are used in the production of drugs for thyroid treatment .
Anti-inflammatory and Analgesic
Pyrimidine derivatives have shown inhibitory action against inflammatory mediators and are considered potential anti-inflammatory and analgesic agents due to their high potency and minimum toxicity .
Plant Growth Regulation
These compounds are also used in plant growth regulatory activities, serving as herbicides or promoting certain growth aspects in agriculture .
properties
IUPAC Name |
3-(4-bromophenyl)-6-(2,3-dihydroindol-1-yl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2/c19-13-5-7-14(8-6-13)22-17(23)11-16(20-18(22)24)21-10-9-12-3-1-2-4-15(12)21/h1-8,11H,9-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZDUHGZWVVPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC(=O)N(C(=O)N3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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